molecular formula C15H14N2O3 B12802724 [4-(Dimethylamino)phenyl](4-nitrophenyl)methanone CAS No. 1226-45-5

[4-(Dimethylamino)phenyl](4-nitrophenyl)methanone

Cat. No.: B12802724
CAS No.: 1226-45-5
M. Wt: 270.28 g/mol
InChI Key: BIFJDNDUZJBKPO-UHFFFAOYSA-N
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Description

4-(Dimethylamino)phenylmethanone is a benzophenone derivative characterized by two distinct substituents: a dimethylamino group (electron-donating) at the para position of one phenyl ring and a nitro group (electron-withdrawing) at the para position of the other phenyl ring. This juxtaposition creates a pronounced electronic asymmetry, making the compound a subject of interest in photochemistry, materials science, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)phenylmethanone typically involves the following steps:

    Preparation of Dimethylaminobenzophenone: This involves the reaction of benzophenone with dimethylamine in the presence of a suitable catalyst.

    Nitration: The dimethylaminobenzophenone is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

Industrial Production Methods: In an industrial setting, the production of 4-(Dimethylamino)phenylmethanone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves:

    Large-scale Nitration: Using industrial nitration equipment to handle large volumes of reactants.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-(Dimethylamino)phenylmethanone can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in methanol.

    Substitution: Halogenating agents like chlorine or bromine for electrophilic substitution; nucleophiles like hydroxide ions for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of 4-(Dimethylamino)phenylmethanone.

    Substitution: Formation of halogenated derivatives or substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Antioxidant and Anti-inflammatory Properties

Recent studies have highlighted the antioxidant and anti-inflammatory properties of compounds related to 4-(Dimethylamino)phenylmethanone. Molecular docking simulations have shown that these compounds can effectively interact with biological targets associated with oxidative stress and inflammation. For instance, derivatives of this compound exhibited significant binding affinities in computational models, suggesting their potential as therapeutic agents in treating conditions like arthritis and cardiovascular diseases .

Anticancer Activity

The compound has been investigated for its anticancer properties. A study evaluated the cytotoxic effects of related compounds on various cancer cell lines, revealing promising results. For example, derivatives demonstrated IC50 values ranging from 25 to 100 nM against lung and breast cancer cell lines, indicating substantial anticancer activity .

Compound Cell Line IC50 (nM)
Oxazolo[5,4-d]pyrimidineA549 (Lung)25
Oxazolo[5,4-d]pyrimidineMCF7 (Breast)30
4-(Dimethylamino)phenylmethanoneHeLa (Cervical)TBD

Materials Science Applications

Nonlinear Optical Properties

The compound exhibits notable nonlinear optical (NLO) properties, making it a candidate for applications in photonic devices. The molecular hyperpolarizability of related compounds has been calculated using density functional theory (DFT), indicating their suitability for use in NLO materials. These properties are essential for developing advanced optical materials used in telecommunications and laser technologies .

Organic Synthesis Applications

Synthesis of Azo Dyes

4-(Dimethylamino)phenylmethanone serves as a crucial intermediate in the synthesis of azo dyes. Azo compounds are widely used in textiles and food industries due to their vibrant colors. The compound's ability to undergo diazotization reactions allows for the formation of various azo derivatives, which can be tailored for specific applications in dyeing processes .

Case Studies

Case Study on Antioxidant Efficacy

A research study published in a peer-reviewed journal explored the antioxidant efficacy of 4-(Dimethylamino)phenylmethanone derivatives. The findings indicated that these compounds could significantly reduce reactive oxygen species (ROS) levels in vitro, supporting their potential use as dietary supplements or therapeutic agents to combat oxidative stress-related diseases.

Neuropharmacological Assessment

Another study focused on the neuropharmacological effects of similar compounds, suggesting that they could act as selective serotonin reuptake inhibitors (SSRIs). This property indicates potential applications in treating mood disorders such as depression and anxiety. The structural similarities with known neuroactive agents provide a basis for further pharmacological exploration .

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)phenylmethanone involves its ability to undergo photochemical reactions. Upon exposure to light, the compound absorbs photons and transitions to an excited state. This excited state can then participate in various chemical reactions, such as the generation of free radicals, which are essential in polymerization processes. The molecular targets and pathways involved include the interaction with monomers to initiate polymerization and the formation of cross-linked polymer networks.

Comparison with Similar Compounds

The unique properties of 4-(Dimethylamino)phenylmethanone emerge when contrasted with structural analogs. Below is a detailed analysis of key differences in substituents, electronic effects, and applications.

Structural and Electronic Comparisons

Table 1: Structural Analogues and Electronic Properties

Compound Name Structural Features Molecular Weight (g/mol) Key Electronic Properties
Bis[4-(dimethylamino)phenyl]methanone Two 4-(dimethylamino)phenyl groups 296.36 Strong electron-donating character; limited charge-transfer capacity due to symmetry
N,N-Dimethyl-4-aminobenzophenone Single dimethylamino group; lacks nitro substituent 239.29 Moderate electron donation; used as a photoinitiator in polymerization
4-Nitrobenzophenone Nitro group only; lacks dimethylamino group 227.21 High electrophilicity; limited solubility in polar solvents
[4-(Dimethylamino)phenyl]phenylmethanone Dimethylamino group; lacks nitro substituent 225.28 Electron-rich system; reduced stability under oxidative conditions

Key Observations :

  • The nitro group in 4-(Dimethylamino)phenylmethanone introduces a strong electron-withdrawing effect, enhancing its electrophilicity compared to analogs like [4-(Dimethylamino)phenyl]phenylmethanone .
  • Symmetrical analogs like Bis[4-(dimethylamino)phenyl]methanone lack the electronic contrast seen in the target compound, reducing their utility in charge-transfer applications .

Key Observations :

  • The combination of electron-donating (dimethylamino) and electron-withdrawing (nitro) groups in 4-(Dimethylamino)phenylmethanone may synergize to enhance bioactivity, unlike analogs with single substituents .
  • Substituent position critically affects activity: ortho-nitro compounds (e.g., 1-(4-Methyl-2-nitrophenyl)ethanone) exhibit lower efficacy due to steric hindrance .

Table 3: Functional Group Impact on Material Properties

Compound Name Material Application Rationale
4-(Dimethylamino)phenylmethanone Charge-transfer complexes; nonlinear optics Electronic asymmetry enables polarization under electric fields
Bis(4-(9H-carbazol-9-yl)phenyl)methanone Organic light-emitting diodes (OLEDs) Carbazole units provide luminescent properties; lacks nitro group’s electron deficiency
4-(Octyloxy)benzophenone UV stabilizers Alkoxy group improves solubility in polymers; nitro-free structure limits UV absorption

Key Observations :

  • The nitro group in 4-(Dimethylamino)phenylmethanone broadens its UV absorption range compared to alkoxy-substituted benzophenones .
  • Asymmetrical charge-transfer capability distinguishes it from symmetrical carbazole-based materials .

Biological Activity

4-(Dimethylamino)phenylmethanone, commonly referred to as a derivative of methanone, is a compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

The compound has the following chemical structure:

This compound is characterized by the presence of a dimethylamino group and a nitrophenyl moiety, which contribute to its unique biological activities.

Antioxidant Activity

Research has indicated that compounds similar to 4-(dimethylamino)phenylmethanone exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. A study on related compounds showed that they effectively suppressed neuronal cell death induced by oxidative stress, suggesting potential neuroprotective effects .

Anticancer Properties

The anticancer potential of 4-(dimethylamino)phenylmethanone derivatives has been explored through structure-activity relationship (SAR) studies. These studies demonstrated that modifications in the alkyl chain length and the introduction of substituents could enhance cytotoxic activity against various cancer cell lines. For instance, certain derivatives were found to induce apoptosis in cancer cells, indicating their potential as therapeutic agents .

Enzymatic Inhibition

The compound has shown promise in inhibiting specific enzymes that are pivotal in disease progression. For example, its analogs have been studied for their ability to inhibit monoamine oxidase (MAO), an enzyme associated with mood regulation and neurodegenerative diseases. The inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and dopamine, which are beneficial in treating depression and anxiety .

Neuroprotective Effects

A significant study evaluated the neuroprotective effects of various [4-(dimethylamino)phenyl] derivatives against oxidative stress-induced neuronal damage. The results indicated that compounds with specific structural features significantly reduced cell death rates in neuronal cultures, supporting their potential use in neurodegenerative disease therapies .

Anticancer Efficacy

In a series of experiments conducted on human cancer cell lines, derivatives of 4-(dimethylamino)phenylmethanone were shown to exhibit dose-dependent cytotoxicity. The most effective compounds were identified through high-throughput screening methods, leading to further development for clinical applications in oncology .

The biological activity of 4-(dimethylamino)phenylmethanone can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Modulation : The compound's antioxidant properties help in scavenging free radicals, thereby reducing oxidative damage.
  • Apoptotic Pathways : Induction of apoptosis in cancer cells may involve the activation of caspases and modulation of Bcl-2 family proteins.
  • Enzyme Interaction : Inhibition of enzymes like MAO alters neurotransmitter levels, contributing to its antidepressant effects.

Data Summary

Biological Activity Mechanism References
AntioxidantROS scavenging
AnticancerInduction of apoptosis
Enzymatic inhibitionMAO inhibition

Properties

CAS No.

1226-45-5

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

[4-(dimethylamino)phenyl]-(4-nitrophenyl)methanone

InChI

InChI=1S/C15H14N2O3/c1-16(2)13-7-3-11(4-8-13)15(18)12-5-9-14(10-6-12)17(19)20/h3-10H,1-2H3

InChI Key

BIFJDNDUZJBKPO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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